

Application Notes and Protocols for In Vivo Studies of CHF-6366

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of **CHF-6366**, a novel "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic receptor agonist (MABA). **CHF-6366** is designed for inhaled delivery to treat respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its unique pharmacological profile is characterized by potent and sustained local activity in the lungs with minimal systemic exposure due to its rapid metabolism in plasma and liver.

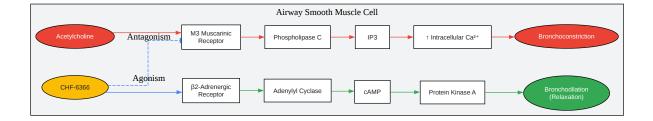
Mechanism of Action

CHF-6366 is a potent M3 muscarinic antagonist and a β 2-adrenergic receptor agonist.[1] This dual action targets two key pathways in the pathophysiology of bronchoconstriction. As a muscarinic antagonist, it inhibits the effects of acetylcholine on M3 receptors in airway smooth muscle, leading to bronchodilation. As a β 2-adrenergic receptor agonist, it stimulates β 2 receptors, also promoting airway smooth muscle relaxation. This complementary action is intended to provide superior bronchodilation compared to single-agent therapies.

The "super-soft" drug design of **CHF-6366** incorporates a metabolically labile ester linkage.[2] [3][4] This feature allows the molecule to be stable at the site of administration (the lungs) but to undergo rapid hydrolysis in the systemic circulation to poorly active and quickly eliminated metabolites.[2][5] This design aims to maximize the therapeutic index by concentrating the pharmacological effect in the lungs while minimizing potential systemic side effects.



Signaling Pathway



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Caption: Dual mechanism of action of CHF-6366 in airway smooth muscle cells.

Quantitative Data Summary



| Parameter | Species | Dosage | Administratio n | Result | Reference |
|---------------------------------------|------------|--------------------|--------------------|---|-----------|
| pKi (M3 Receptor) | - | - | In vitro | 10.4 | [1] |
| pKi (β2 Receptor) | - | - | In vitro | 11.4 | [1] |
| Bronchoconst riction Inhibition | Guinea Pig | 0.3 and 1 nM/kg | Intratracheal | Dose- dependent inhibition | [1] |
| Pharmacokin etics (Lung) | Guinea Pig | 500 nM/kg | Intratracheal | Cmax: 28400 ng/g, Tmax: 0.083 h, AUC last: 460361 ng/g·h | [1] |
| Pharmacokin etics (Plasma) | Guinea Pig | 500 nM/kg | Intratracheal | Cmax: 126 ng/mL, Tmax: 0.083 h, AUC last: 460 ng/mL·h | [1] |
| Bronchoprote ction | Dog | Not specified | Inhaled | Full 24-hour bronchoprote ction without systemic side effects | [2] |

Experimental Protocols

In Vivo Bronchoprotection in Guinea Pigs (Acetylcholine-Induced Bronchoconstriction)

This protocol is designed to assess the bronchoprotective effects of **CHF-6366** against a cholinergic challenge in guinea pigs.

Materials:



- Male Dunkin-Hartley guinea pigs (350-450 g)
- CHF-6366 (for intratracheal administration)
- Vehicle (e.g., saline or appropriate buffer)
- Anesthetic (e.g., pentobarbital sodium)
- Acetylcholine (ACh) solution (for intravenous infusion)
- · Mechanical ventilator for small animals
- Cannulas for trachea and jugular vein
- Pressure transducer and data acquisition system to measure pulmonary resistance and dynamic compliance

Procedure:

- Animal Preparation:
 - Anesthetize the guinea pig with an appropriate anesthetic.
 - Perform a tracheotomy and cannulate the trachea.
 - Connect the animal to a mechanical ventilator.
 - Cannulate the jugular vein for intravenous administration of acetylcholine.
- CHF-6366 Administration:
 - Administer a single dose of CHF-6366 (e.g., 0.3 or 1 nM/kg) or vehicle via intratracheal instillation.
 - Allow for a predetermined pretreatment time for the compound to take effect.
- · Induction of Bronchoconstriction:

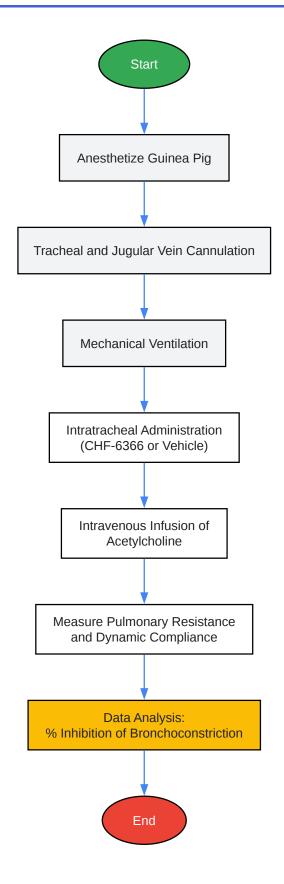
Methodological & Application





- Administer a continuous intravenous infusion of acetylcholine to induce a stable increase in bronchomotor tone.
- Measurement of Lung Function:
 - Continuously monitor and record pulmonary resistance and dynamic compliance throughout the experiment.
- Data Analysis:
 - Calculate the percentage inhibition of the acetylcholine-induced increase in pulmonary resistance at different doses of CHF-6366 compared to the vehicle control group.





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Caption: Workflow for assessing bronchoprotection in guinea pigs.



24-Hour Bronchoprotection and Cardiovascular Safety in Dogs

This study evaluates the duration of bronchoprotective action and the cardiovascular safety profile of inhaled **CHF-6366** in conscious dogs.

Materials:

- Beagle dogs
- CHF-6366 (for inhalation via nebulizer or metered-dose inhaler)
- Vehicle
- Bronchoconstrictor agent (e.g., acetylcholine or histamine)
- Telemetry system for continuous monitoring of electrocardiogram (ECG) and blood pressure
- System for measuring respiratory function in conscious dogs (e.g., whole-body plethysmography)

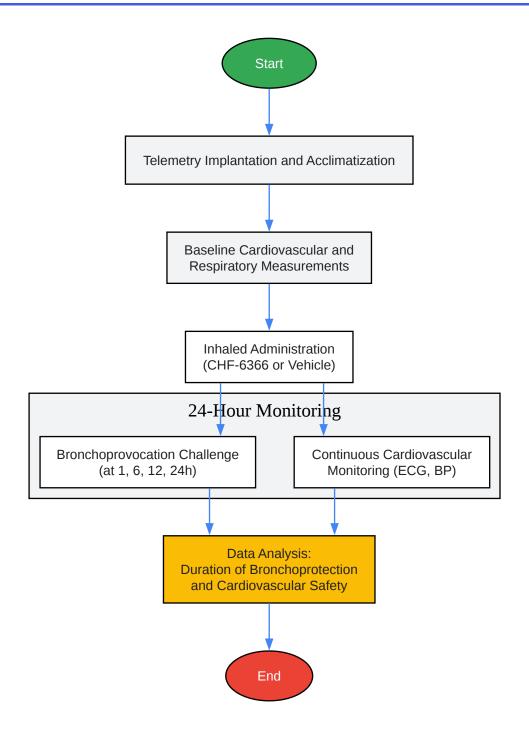
Procedure:

- Animal Instrumentation and Acclimatization:
 - Surgically implant telemetry transmitters for continuous cardiovascular monitoring.
 - Allow for a sufficient recovery period and acclimatize the dogs to the experimental procedures and inhalation system.
- Baseline Measurements:
 - Record baseline cardiovascular parameters (ECG, heart rate, blood pressure) and respiratory function for a defined period before drug administration.
- CHF-6366 Administration:
 - Administer a single inhaled dose of CHF-6366 or vehicle.



- Bronchoprotection Assessment:
 - At various time points post-dosing (e.g., 1, 6, 12, and 24 hours), perform a bronchoprovocation challenge with an inhaled bronchoconstrictor agent.
 - Measure the degree of bronchoconstriction and calculate the protective effect of CHF-6366 at each time point.
- · Cardiovascular Safety Monitoring:
 - Continuously monitor and record ECG and blood pressure for 24 hours post-dosing.
- Data Analysis:
 - Analyze the bronchoprotection data to determine the duration of action of CHF-6366.
 - Analyze the cardiovascular data for any changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) compared to baseline and vehicle control.





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Caption: Workflow for the 24-hour bronchoprotection and safety study in dogs.

Pharmacokinetic Studies in Guinea Pigs

This protocol outlines the procedure for determining the pharmacokinetic profile of **CHF-6366** in the lungs and plasma of guinea pigs following intratracheal administration.



Materials:

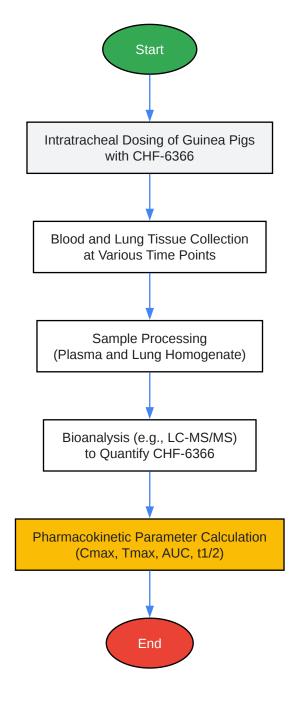
- Male Dunkin-Hartley guinea pigs
- CHF-6366 (for intratracheal administration)
- Anesthetic
- Equipment for intratracheal administration
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- · Surgical instruments for lung tissue collection
- Analytical equipment for quantifying CHF-6366 concentrations (e.g., LC-MS/MS)

Procedure:

- · Animal Dosing:
 - Administer a single intratracheal dose of CHF-6366 (e.g., 500 nM/kg) to a cohort of guinea pigs.[1]
- Sample Collection:
 - At predetermined time points post-dosing (e.g., 0.083, 1, 4, 8, 24, 48, 72 hours), collect blood samples via cardiac puncture under anesthesia.
 - Immediately following blood collection, euthanize the animals and harvest the lungs.
- Sample Processing:
 - Process the blood to obtain plasma.
 - Homogenize the lung tissue.
- Bioanalysis:



- Analyze the plasma and lung homogenate samples to determine the concentration of CHF-6366 using a validated bioanalytical method.
- · Pharmacokinetic Analysis:
 - Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both lung and plasma.



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Caption: Workflow for pharmacokinetic studies in guinea pigs.

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